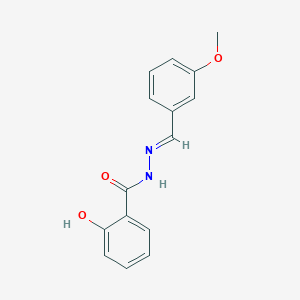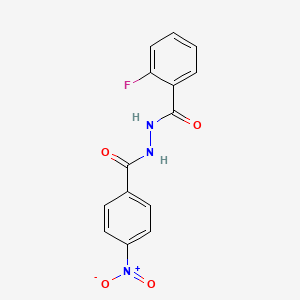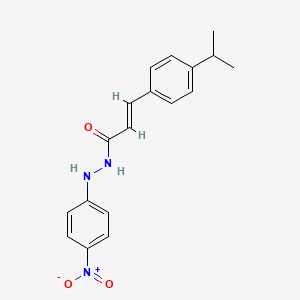
3-(4-isopropylphenyl)-N'-(4-nitrophenyl)acrylohydrazide
Descripción general
Descripción
3-(4-isopropylphenyl)-N'-(4-nitrophenyl)acrylohydrazide, also known as INH1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. INH1 is a potent inhibitor of Rho-associated protein kinase (ROCK), which is a key regulator of cell shape, motility, and proliferation.
Mecanismo De Acción
3-(4-isopropylphenyl)-N'-(4-nitrophenyl)acrylohydrazide acts as a potent inhibitor of ROCK by binding to the ATP-binding site of the kinase domain. This results in the inhibition of downstream signaling pathways that regulate cell shape, motility, and proliferation. The inhibition of ROCK by this compound has been shown to have therapeutic potential in various diseases, including cancer, cardiovascular disease, and neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound inhibits the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. This compound also reduces inflammation and oxidative stress in the cardiovascular system, which has a protective effect on the heart. Furthermore, this compound has been shown to have potential therapeutic applications in neurological disorders by reducing neuroinflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-isopropylphenyl)-N'-(4-nitrophenyl)acrylohydrazide in lab experiments is its specificity for ROCK. This compound is a potent and selective inhibitor of ROCK, which makes it an ideal tool for studying the role of ROCK in various cellular processes. However, the main limitation of using this compound is its low solubility in water, which can limit its bioavailability in certain experimental settings.
Direcciones Futuras
For the study of 3-(4-isopropylphenyl)-N'-(4-nitrophenyl)acrylohydrazide include investigating its potential therapeutic applications in other diseases, developing more potent and selective inhibitors of ROCK, and improving its bioavailability and efficacy in vivo.
Aplicaciones Científicas De Investigación
3-(4-isopropylphenyl)-N'-(4-nitrophenyl)acrylohydrazide has been extensively studied for its potential therapeutic applications in various fields of research, including cancer, cardiovascular disease, and neurological disorders. This compound has been shown to inhibit the proliferation and migration of cancer cells by targeting the ROCK pathway. In addition, this compound has been shown to have a protective effect on the cardiovascular system by reducing inflammation and oxidative stress. Furthermore, this compound has been shown to have potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(E)-N'-(4-nitrophenyl)-3-(4-propan-2-ylphenyl)prop-2-enehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13(2)15-6-3-14(4-7-15)5-12-18(22)20-19-16-8-10-17(11-9-16)21(23)24/h3-13,19H,1-2H3,(H,20,22)/b12-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHUODSCYXCISR-LFYBBSHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NNC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NNC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



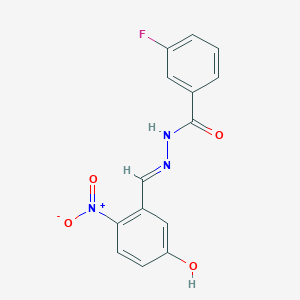
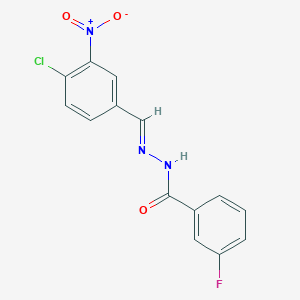
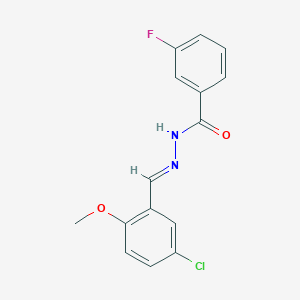
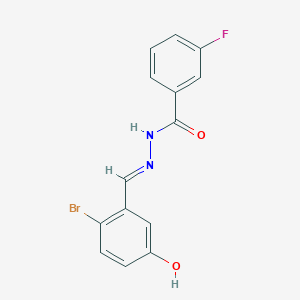
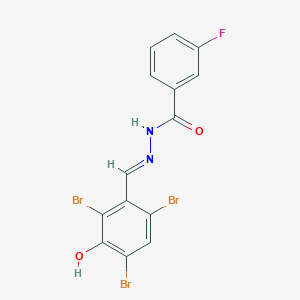
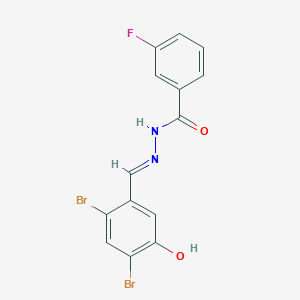

![4-[2-(3-fluorobenzoyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B3841566.png)
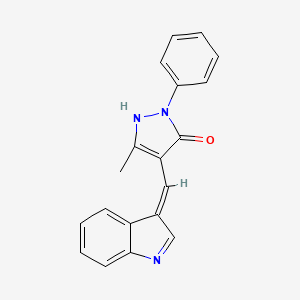
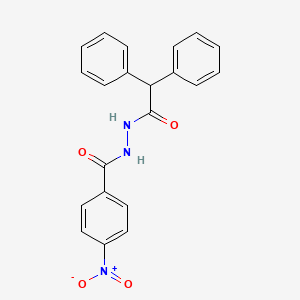
![2-chloro-N'-[(4-chlorophenoxy)acetyl]-4-nitrobenzohydrazide](/img/structure/B3841592.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]octanohydrazide](/img/structure/B3841594.png)
